(2-METHYLPHENYL)METHYL 4-{2-[(2-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE
Overview
Description
(2-METHYLPHENYL)METHYL 4-{2-[(2-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE is a complex organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHYLPHENYL)METHYL 4-{2-[(2-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring.
Esterification: The tetrazole derivative is then esterified with (2-METHYLPHENYL)METHYL 4-BROMOBENZOATE in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. This includes precise control of temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (2-METHYLPHENYL)METHYL 4-{2-[(2-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is a versatile moiety that can be modified to create a variety of derivatives.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Tetrazole derivatives are known to exhibit antimicrobial, antifungal, and anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Tetrazole derivatives are often investigated for their ability to act as enzyme inhibitors or receptor antagonists.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-METHYLPHENYL)METHYL 4-{2-[(2-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, enzymes, or receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-METHYLPHENYL)METHYL 4-{2-[(2-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its tetrazole ring and ester functional group make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2-methylphenyl)methyl 4-[2-[(2-methylphenyl)methyl]tetrazol-5-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-17-7-3-5-9-21(17)15-28-26-23(25-27-28)19-11-13-20(14-12-19)24(29)30-16-22-10-6-4-8-18(22)2/h3-14H,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYYREPDEWBAJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)OCC4=CC=CC=C4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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